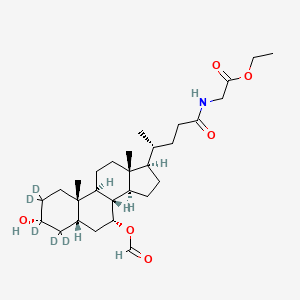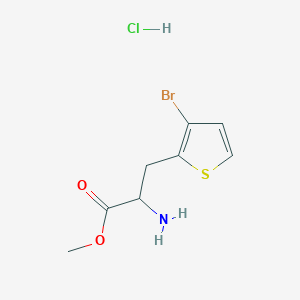
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 is a deuterated compound with the molecular formula C17H18D4O6 and a molecular weight of 326.38 . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry . The deuterium labeling makes it valuable for various analytical and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 typically involves the esterification of phthalic acid with 3-tetrahydropyranyloxybutanol-d4 . The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures . This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and large-scale chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can convert the ester groups to alcohols
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 is used in a variety of scientific research applications, including:
Chemistry: As a labeled compound, it is used in tracer studies and reaction mechanism investigations
Biology: It is employed in metabolic studies to track the incorporation and transformation of the compound in biological systems
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Mono(3-tetrahydropyranyloxybutyl)phthalate-d4 involves its interaction with various molecular targets and pathways . The deuterium atoms in the compound can influence reaction kinetics and pathways due to the isotope effect . This makes it a valuable tool for studying reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C17H22O6 |
|---|---|
Peso molecular |
326.38 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-[3-(oxan-2-yloxy)butoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(23-15-8-4-5-10-21-15)9-11-22-17(20)14-7-3-2-6-13(14)16(18)19/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,18,19)/i2D,3D,6D,7D |
Clave InChI |
RCUIYCZJPBXGOU-USSMZTJJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(C)OC2CCCCO2)[2H])[2H] |
SMILES canónico |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)


![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)



![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)
![[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)

